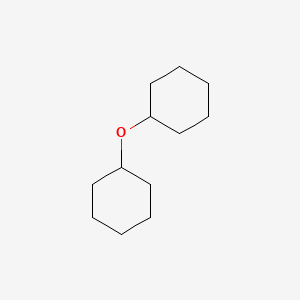

Dicyclohexyl ether

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 17519. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

cyclohexyloxycyclohexane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22O/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h11-12H,1-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCDXZFSOHJRGIL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)OC2CCCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70196843 | |

| Record name | 1,1'-Oxybis(cyclohexane) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70196843 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4645-15-2 | |

| Record name | 1,1′-Oxybis[cyclohexane] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4645-15-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1'-Oxybis(cyclohexane) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004645152 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dicyclohexyl ether | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17519 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,1'-Oxybis(cyclohexane) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70196843 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1'-oxybis(cyclohexane) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.796 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Dicyclohexyl Ether: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the core physical and chemical properties of dicyclohexyl ether. The information is presented to support research, development, and safety applications involving this compound. All quantitative data has been summarized in structured tables for ease of reference, and key chemical processes are visualized.

Physical Properties

This compound, also known as cyclohexyloxycyclohexane, is a colorless liquid with a characteristically ether-like odor. Its key physical properties are summarized in the table below. These properties are crucial for its application as a solvent and in various chemical syntheses.

| Property | Value | Reference |

| Molecular Formula | C₁₂H₂₂O | [1][2] |

| Molecular Weight | 182.31 g/mol | [1][2] |

| Melting Point | -36 °C | [1][2][3] |

| Boiling Point | 242.5 °C at 760 mmHg | [1] |

| 93-94 °C at 2.1 Torr | [2] | |

| Density | 0.92 g/cm³ | [1] |

| Flash Point | 93.9 °C | [1] |

| Refractive Index | 1.4741 (estimate) | [1] |

| LogP | 3.66840 | [1] |

| Hydrogen Bond Donor Count | 0 | [1] |

| Hydrogen Bond Acceptor Count | 1 | [1] |

| Rotatable Bond Count | 2 | [1] |

Chemical Properties and Reactivity

This compound exhibits the typical chemical behavior of an aliphatic ether. It is relatively stable and unreactive compared to other functional groups, making it a suitable solvent for a variety of reactions.

Stability: this compound is stable under normal conditions.[4] However, like many ethers, it may form explosive peroxides upon prolonged exposure to air and light.

Reactivity: The ether linkage is the primary site of chemical reactivity. It can be cleaved under harsh conditions, for example, by strong acids like HBr or HI. The molecule does not contain any acidic protons.

Synthesis of this compound

The most common method for synthesizing this compound is through the acid-catalyzed dehydration of cyclohexanol (B46403). In this reaction, two molecules of cyclohexanol condense to form the ether and a molecule of water. This process can sometimes occur as a side reaction during the dehydration of cyclohexanol to form cyclohexene.[5]

A simplified representation of this synthesis reaction is shown below:

Another established method for ether synthesis is the Williamson ether synthesis. This involves the reaction of a sodium alkoxide with an alkyl halide.[6] In the context of this compound, this would involve reacting sodium cyclohexoxide with cyclohexyl bromide.

Spectroscopic Data

Spectroscopic analysis is essential for the identification and characterization of this compound.

Infrared (IR) Spectroscopy: Ethers typically exhibit a strong C-O stretching absorption in the fingerprint region of the IR spectrum, generally between 1000 and 1300 cm⁻¹.[7] The absence of strong absorptions corresponding to hydroxyl (-OH) or carbonyl (C=O) groups can further support the identification of an ether.[7]

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The protons on the carbons directly attached to the ether oxygen (α-protons) are deshielded and typically appear in the 3.4-4.5 ppm region.[7][8] The other cyclohexyl protons would appear further upfield.

-

¹³C NMR: The carbon atoms directly bonded to the ether oxygen are also deshielded and typically resonate in the 50-80 ppm range.[8]

Experimental Protocols

The following are generalized experimental protocols for the determination of key physical properties.

Determination of Boiling Point:

-

Place a small amount of this compound in a distillation flask.

-

Add a few boiling chips to ensure smooth boiling.

-

Insert a thermometer into the neck of the flask, ensuring the bulb is positioned just below the side arm leading to the condenser.

-

Heat the flask gently.

-

Record the temperature at which a steady stream of distillate is collected. This temperature is the boiling point. For vacuum distillation, the pressure must also be recorded.

Determination of Density:

-

Accurately weigh a clean, dry pycnometer (a small glass flask of known volume).

-

Fill the pycnometer with this compound, ensuring there are no air bubbles.

-

Insert the stopper and allow any excess liquid to overflow.

-

Carefully wipe the outside of the pycnometer dry and weigh it again.

-

The density is calculated by dividing the mass of the ether by the known volume of the pycnometer.

Williamson Ether Synthesis of this compound (Illustrative Protocol):

-

In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve cyclohexanol in a suitable anhydrous solvent (e.g., THF).

-

Slowly add a strong base, such as sodium hydride (NaH), to the solution to form sodium cyclohexoxide. Hydrogen gas will be evolved.

-

Once the formation of the alkoxide is complete, add cyclohexyl bromide dropwise from the dropping funnel.

-

Heat the reaction mixture to reflux for several hours to drive the SN2 reaction to completion.

-

After cooling, quench the reaction by carefully adding water.

-

Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether).

-

Combine the organic extracts, dry over an anhydrous drying agent (e.g., MgSO₄), filter, and remove the solvent under reduced pressure.

-

Purify the resulting crude this compound by distillation.

Safety Information

This compound is a chemical that should be handled with appropriate safety precautions in a well-ventilated area.[9]

-

Handling: Wear protective gloves, safety glasses, and a lab coat.[10] Avoid inhalation of vapors and contact with skin and eyes.[9]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from sources of ignition.[4] Be aware of the potential for peroxide formation.

-

First Aid:

-

In case of skin contact: Wash off with soap and plenty of water.[9]

-

In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[9]

-

If inhaled: Move the person into fresh air.[9]

-

If swallowed: Do NOT induce vomiting. Rinse mouth with water and consult a physician.[9]

-

Always consult the latest Safety Data Sheet (SDS) for comprehensive safety information before handling this compound.[9][10][11]

References

- 1. lookchem.com [lookchem.com]

- 2. apexmol.com [apexmol.com]

- 3. stenutz.eu [stenutz.eu]

- 4. fishersci.com [fishersci.com]

- 5. chegg.com [chegg.com]

- 6. quora.com [quora.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. 18.8 Spectroscopy of Ethers - Organic Chemistry | OpenStax [openstax.org]

- 9. chemicalbook.com [chemicalbook.com]

- 10. chemicalbook.com [chemicalbook.com]

- 11. merckmillipore.com [merckmillipore.com]

An In-depth Technical Guide to the Synthesis of Dicyclohexyl Ether via Cyclohexanol Dehydration

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of dicyclohexyl ether through the acid-catalyzed dehydration of cyclohexanol (B46403). The document details the underlying reaction mechanisms, various catalytic systems, and specific experimental protocols. Quantitative data is summarized for comparative analysis, and key processes are visualized to facilitate understanding.

Introduction

This compound is a valuable chemical intermediate with applications in various fields, including its use as a high-boiling point solvent and in the synthesis of specialized organic molecules. The most direct route to its synthesis is the intermolecular dehydration of cyclohexanol. This reaction is typically acid-catalyzed and involves the formation of a carbocation intermediate. While often considered a byproduct in the synthesis of cyclohexene (B86901) from cyclohexanol, reaction conditions can be optimized to favor the formation of this compound as the primary product. This guide explores the critical parameters and methodologies to achieve high-yield synthesis of this target ether.

Reaction Mechanism and Signaling Pathways

The acid-catalyzed dehydration of cyclohexanol to form this compound proceeds through a series of equilibrium steps. The reaction can be broadly categorized as a nucleophilic substitution (SN1) type mechanism.

First, an acid catalyst protonates the hydroxyl group of a cyclohexanol molecule, converting it into a good leaving group (water). Subsequently, the departure of the water molecule generates a secondary carbocation. This carbocation is then susceptible to nucleophilic attack by the oxygen atom of a second cyclohexanol molecule. The final step involves deprotonation of the resulting oxonium ion to yield this compound and regenerate the acid catalyst. A competing elimination (E1) reaction can also occur, leading to the formation of cyclohexene, the major byproduct under certain conditions.

Caption: Reaction mechanism for the acid-catalyzed formation of this compound.

A critical factor influencing the product distribution is the competition between the ether formation (substitution) and cyclohexene formation (elimination). The reaction conditions, particularly temperature and catalyst choice, play a pivotal role in directing the reaction towards the desired product.

An In-depth Technical Guide to the Acid-Catalyzed Formation of Dicyclohexyl Ether

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the acid-catalyzed formation of dicyclohexyl ether from cyclohexanol (B46403). The document details the reaction mechanism, provides experimental protocols, and presents quantitative data on catalyst performance.

Core Reaction Mechanism

The acid-catalyzed conversion of cyclohexanol to this compound is a dehydration reaction that proceeds through a mechanism with characteristics of a unimolecular nucleophilic substitution (SN1). The reaction is a common side-reaction observed during the acid-catalyzed dehydration of cyclohexanol to cyclohexene.

The key steps in the formation of this compound are:

-

Protonation of the Alcohol: The reaction is initiated by the protonation of the hydroxyl group of a cyclohexanol molecule by an acid catalyst (e.g., H₂SO₄, H₃PO₄). This step is a rapid equilibrium that converts the poor leaving group (-OH) into a good leaving group (-OH₂⁺).

-

Formation of a Carbocation: The protonated cyclohexanol loses a molecule of water to form a secondary cyclohexyl carbocation. This is the rate-determining step of the reaction.

-

Nucleophilic Attack: A second molecule of cyclohexanol, acting as a nucleophile, attacks the electrophilic carbocation.

-

Deprotonation: The resulting protonated ether is then deprotonated, typically by a water molecule or another cyclohexanol molecule in the reaction mixture, to yield this compound and regenerate the acid catalyst.

Quantitative Data on Catalyst Performance

The yield of this compound is highly dependent on the choice of acid catalyst and the reaction conditions. The following table summarizes reported yields for this conversion using various catalysts.

| Catalyst | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference(s) |

| Concentrated Sulfuric Acid | 134 - 138 | 1 - 1.5 | High | |

| Nafion | 120 | N/A | 91 | [1] |

| Chlorine-doped SnO₂ | 120 | N/A | 100 | [1] |

Note: "High" yield for concentrated sulfuric acid is indicated in the referenced patent, but a specific numerical value is not provided.

Experimental Protocols

The following protocols are generalized procedures for the synthesis of this compound based on common laboratory practices for acid-catalyzed alcohol dehydration.

Synthesis using Concentrated Sulfuric Acid

This protocol is adapted from patent literature describing the industrial production of this compound.

Materials:

-

Cyclohexanol

-

Concentrated sulfuric acid (98%)

-

40% Sodium hydroxide (B78521) solution

-

Anhydrous sodium sulfate (B86663) or calcium chloride

-

Distillation apparatus

-

Separatory funnel

-

Heating mantle or oil bath

Procedure:

-

To a round-bottom flask equipped with a distillation apparatus and a water separator (e.g., Dean-Stark trap), add cyclohexanol and concentrated sulfuric acid in a volume ratio of approximately 10:3 to 12:4.

-

Heat the mixture to 134-138°C with stirring.

-

Continuously remove the water formed during the reaction using the water separator.

-

Maintain the reaction at this temperature for 1-1.5 hours, or until no more water is collected.

-

Cool the reaction mixture to room temperature.

-

Carefully neutralize the mixture by adding 40% sodium hydroxide solution until the pH reaches 7.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Dry the organic layer over anhydrous sodium sulfate or calcium chloride.

-

Purify the crude this compound by fractional distillation under reduced pressure.

References

Navigating the Challenges of Asymmetric Dicyclohexyl Ether Synthesis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The synthesis of asymmetric dicyclohexyl ethers presents a formidable challenge in organic chemistry. While the Williamson ether synthesis remains a cornerstone of ether formation, its application to sterically hindered secondary systems like dicyclohexyl ethers is fraught with difficulties, primarily due to competing elimination reactions. This technical guide delves into the core principles of the Williamson ether synthesis, explores the hurdles in its application to asymmetric dicyclohexyl ethers, and discusses potential strategies and alternative approaches to achieve this challenging transformation.

The Williamson Ether Synthesis: A Fundamental Tool with Limitations

The Williamson ether synthesis, a reaction dating back to 1850, is a widely used method for preparing both symmetrical and asymmetrical ethers.[1] The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, where an alkoxide ion acts as a nucleophile, attacking an electrophilic carbon of an organohalide or other substrate with a good leaving group (e.g., tosylate).[1][2]

The general mechanism involves the deprotonation of an alcohol to form a more nucleophilic alkoxide, which then undergoes an SN2 reaction with the alkylating agent.

Key Reaction Parameters:

-

Base: A strong base, such as sodium hydride (NaH), potassium hydride (KH), or sodium hydroxide (B78521) (NaOH), is typically used to generate the alkoxide in situ.[2][3]

-

Solvent: Aprotic polar solvents like acetonitrile (B52724) and N,N-dimethylformamide (DMF) are often employed to enhance the reaction rate by increasing the availability of the free nucleophile.[1][3]

-

Temperature: The reaction is typically conducted at elevated temperatures, ranging from 50 to 100 °C.[1]

However, the SN2 mechanism imposes significant limitations. The reaction is most efficient with primary alkyl halides. With secondary alkyl halides, such as those derived from cyclohexanol (B46403), a competing E2 elimination reaction becomes significant, often predominating and leading to the formation of alkenes as the major product.[2][4][5] Tertiary alkyl halides almost exclusively yield elimination products.[2] This inherent limitation makes the direct Williamson ether synthesis of dicyclohexyl ethers, which involves two secondary carbons, a low-yielding process.

The Challenge of Asymmetry: Synthesizing Chiral Dicyclohexyl Ethers

Introducing chirality into the dicyclohexyl ether structure adds another layer of complexity. Achieving high enantioselectivity in such a sterically hindered system is a significant synthetic hurdle. While the use of chiral auxiliaries, particularly those based on the cyclohexyl scaffold, is a well-established strategy in asymmetric synthesis for controlling stereochemistry in reactions like Diels-Alder and enolate alkylations, their specific and effective application in the Williamson ether synthesis of dicyclohexyl ethers is not well-documented in readily available literature.

The core challenge lies in overcoming the inherent propensity for elimination and achieving a highly ordered transition state that favors the formation of one enantiomer over the other.

Experimental Approaches and Considerations

Despite the challenges, several conceptual strategies can be considered for the asymmetric synthesis of dicyclohexyl ethers, drawing from general principles of stereoselective synthesis.

Logical Workflow for Asymmetric Williamson Ether Synthesis

Caption: General workflow for a proposed asymmetric Williamson ether synthesis.

Potential Strategies to Enhance Yield and Selectivity

To mitigate the issue of elimination and potentially induce asymmetry, several modifications to the standard Williamson protocol could be explored:

-

Use of Milder Bases and Optimized Reaction Conditions: Employing less hindered or milder bases at lower temperatures might favor the SN2 pathway over E2.

-

Activation of the Leaving Group: Using a more reactive leaving group, such as a triflate, could enhance the rate of substitution relative to elimination.

-

Phase-Transfer Catalysis: The use of chiral phase-transfer catalysts could not only improve the solubility of the alkoxide but also create a chiral environment around the reacting species, potentially inducing enantioselectivity.[1]

-

Silver(I) Oxide Promotion: Silver oxide can be used to catalyze the reaction by coordinating to the halide, making the leaving group's departure more facile and promoting the SN2 reaction.[5]

Alternative Synthetic Routes

Given the significant challenges associated with the direct Williamson ether synthesis for this target molecule, exploring alternative synthetic strategies is highly recommended.

Acid-Catalyzed Dehydration of Cyclohexanols

The direct coupling of two cyclohexanol molecules via acid-catalyzed dehydration is a potential route to symmetrical this compound.[6] To achieve an asymmetric synthesis, one could envision a scenario using a chiral cyclohexanol and a protecting group strategy, followed by a coupling reaction. However, controlling the selectivity in such a reaction would be challenging.

Catalytic Asymmetric Etherification

Modern catalytic methods for asymmetric etherification could offer a more promising avenue. While not a direct Williamson synthesis, these methods often involve the use of chiral catalysts to control the stereochemical outcome of C-O bond formation. Research in this area is ongoing and could provide a viable solution for the synthesis of chiral dicyclohexyl ethers.

Summary of Quantitative Data

Due to the lack of specific literature on the successful high-yield asymmetric Williamson ether synthesis of simple dicyclohexyl ethers, a comprehensive table of quantitative data (yields, enantiomeric excess) cannot be provided at this time. The primary challenge remains the unfavorable competition from the E2 elimination pathway when using secondary halides.[2][4]

| Reaction Type | Substrate 1 | Substrate 2 | Catalyst/Promoter | Solvent | Yield (%) | Stereoselectivity (ee/de) | Reference |

| Williamson Ether Synthesis | Secondary Alkoxide | Secondary Halide | - | - | Generally Low | Not Reported | [4],[2] |

| Acid-Catalyzed Dehydration | Cyclohexanol | Cyclohexanol | Acid Catalyst | - | Variable | Not Applicable | [6] |

Conclusion

The asymmetric synthesis of dicyclohexyl ethers via the Williamson ether synthesis is a synthetically challenging endeavor. The inherent limitations of the SN2 reaction with secondary substrates, leading to predominant elimination, make this a low-yielding process. While strategies to optimize the reaction conditions and explore catalytic systems can be envisioned, the lack of reported successes suggests that alternative synthetic methodologies may be more fruitful. For researchers and drug development professionals seeking to incorporate chiral this compound motifs, a thorough exploration of modern catalytic asymmetric etherification methods is strongly advised. Further research into overcoming the elimination side reaction in Williamson ether synthesis with sterically hindered secondary systems is needed to unlock the full potential of this classic reaction for complex ether synthesis.

References

An In-depth Technical Guide to the Solubility of Dicyclohexyl Ether in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of dicyclohexyl ether in various organic solvents. Due to a notable lack of specific quantitative solubility data in publicly available literature, this guide focuses on qualitative solubility predictions based on the chemical structure of this compound and general principles of solubility for ethers. Furthermore, a detailed experimental protocol for the quantitative determination of solubility is provided to enable researchers to generate precise data as needed.

Core Concepts: Structure and Predicted Solubility

This compound (C₁₂H₂₂O) is a symmetrical ether characterized by the presence of two non-polar cyclohexyl groups attached to a central oxygen atom. This structure significantly influences its solubility profile. The large, lipophilic cyclohexyl rings dominate the molecule's properties, making it highly non-polar. The ether oxygen atom introduces a slight polarity and the capacity to act as a hydrogen bond acceptor, which can influence its interaction with protic solvents. Ethers, in general, are known to be miscible with a wide array of organic solvents.[1]

Based on these structural features, the expected solubility of this compound in different classes of organic solvents is summarized below.

Qualitative Solubility Data Summary

The following table outlines the predicted qualitative solubility of this compound in common organic solvents. These predictions are derived from the principle of "like dissolves like" and the known behavior of similar ethers and non-polar compounds.[2][3]

| Solvent Class | Examples | Predicted Solubility | Rationale |

| Non-polar Aprotic | Hexane, Toluene, Benzene | Highly Soluble | The non-polar nature of these solvents closely matches the lipophilic character of the dicyclohexyl groups, leading to strong van der Waals interactions and high solubility.[4] |

| Polar Aprotic | Dichloromethane, Chloroform, Acetone | Soluble | While these solvents possess a dipole moment, the large non-polar groups of this compound still allow for significant interaction and dissolution. The ether oxygen can interact with polar solvent molecules.[3][4] |

| Polar Protic | Methanol, Ethanol | Moderately Soluble | The potential for hydrogen bonding between the ether's oxygen atom (as a hydrogen bond acceptor) and the solvent's hydroxyl group can facilitate solubility. However, the large non-polar bulk of the molecule may limit high solubility.[4] |

Experimental Protocol: Gravimetric Determination of Solubility

To obtain precise quantitative solubility data, the following "shake-flask" method is a widely accepted and reliable gravimetric protocol.[5] This method involves creating a saturated solution at a constant temperature and then determining the mass of the dissolved solute.

Methodology

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a sealed, temperature-controlled vessel containing a known volume of the desired organic solvent. The presence of undissolved this compound is essential to ensure the solution is saturated.

-

Seal the vessel tightly to prevent any solvent evaporation.

-

-

Equilibration:

-

Agitate the mixture using a magnetic stirrer or a shaker bath at a constant, controlled temperature (e.g., 25 °C).

-

Allow the mixture to equilibrate for a sufficient period, typically 24-48 hours, to ensure that the dissolution equilibrium has been reached.

-

-

Phase Separation:

-

Cease agitation and allow the undissolved this compound to settle, leaving a clear supernatant of the saturated solution.

-

Carefully withdraw a precise volume of the clear supernatant using a pre-heated or temperature-equilibrated pipette to avoid any precipitation upon cooling.

-

-

Solvent Evaporation and Mass Determination:

-

Transfer the collected supernatant to a pre-weighed, clean, and dry container.

-

Carefully evaporate the solvent under a gentle stream of an inert gas (e.g., nitrogen) or in a vacuum oven at a temperature that will not cause the this compound to evaporate or decompose.

-

Once the solvent is fully evaporated, re-weigh the container with the dried this compound residue.

-

-

Calculation:

-

Determine the mass of the dissolved this compound by subtracting the initial weight of the empty container from the final weight.

-

Calculate the solubility in the desired units, such as grams per liter (g/L) or moles per liter (mol/L).

-

Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates the key steps in the gravimetric method for determining the solubility of this compound.

Caption: Gravimetric solubility determination workflow.

Logical Relationship of Solubility

This diagram illustrates the factors influencing the solubility of this compound in organic solvents.

Caption: Factors influencing this compound solubility.

References

An In-depth Technical Guide to the Structure and Stereoisomers of Dicyclohexyl Ether

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dicyclohexyl ether, with the chemical formula C₁₂H₂₂O, is a cyclic ether that presents a fascinating case study in stereochemistry.[1][2] Its structure, derived from two cyclohexane (B81311) rings linked by an oxygen atom, gives rise to a variety of stereoisomers due to the conformational flexibility of the cyclohexane rings and the potential for different spatial arrangements of the two rings relative to each other. This guide provides a comprehensive overview of the structure, stereoisomerism, and conformational analysis of this compound. It includes a summary of its physical and chemical properties, a detailed discussion of its stereoisomers, and an experimental protocol for its synthesis.

Introduction

This compound, also known as 1,1'-oxybis(cyclohexane), is a colorless liquid with a characteristic ether-like odor.[1][2] It is used as a high-boiling point solvent in various chemical processes and has potential applications in the synthesis of pharmaceuticals and other specialty chemicals. The stereochemistry of this compound is of particular interest as the spatial arrangement of the cyclohexyl rings can significantly influence its physical, chemical, and biological properties. Understanding the different stereoisomers and their conformational preferences is crucial for applications where stereochemical purity is important.

Molecular Structure and Properties

The fundamental structure of this compound consists of two cyclohexane rings connected to a central oxygen atom. The cyclohexane rings are not planar and exist predominantly in a stable chair conformation to minimize angular and torsional strain.

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1. These properties are for the commercially available mixture of stereoisomers.

| Property | Value | Reference |

| Molecular Formula | C₁₂H₂₂O | [1][2] |

| Molecular Weight | 182.31 g/mol | [1][2] |

| CAS Number | 4645-15-2 | [1][2] |

| Melting Point | -36 °C | [3] |

| Boiling Point | 242.5 °C at 760 mmHg | [3] |

| Density | 0.92 g/cm³ | [3] |

| Refractive Index | 1.4741 (estimate) | [3] |

| Flash Point | 93.9 °C | [3] |

| LogP | 3.66840 | [3] |

Stereoisomerism in this compound

The presence of two substituted cyclohexane rings in this compound leads to the possibility of several stereoisomers. These arise from both cis-trans isomerism, related to the relative orientation of the ether linkage on each ring, and the potential for chirality.

Cis-Trans Isomerism

The ether linkage to each cyclohexane ring can be in either an axial or an equatorial position. This gives rise to three possible diastereomers:

-

cis-Dicyclohexyl ether: Both ether linkages are in the same orientation (either both equatorial or both axial in the most stable chair conformations).

-

trans-Dicyclohexyl ether: The ether linkages are in opposite orientations (one equatorial and one axial in the most stable chair conformations).

The diequatorial conformer of the cis isomer is expected to be the most stable due to the minimization of steric hindrance. The diaxial conformer would experience significant 1,3-diaxial interactions, making it highly unstable. The trans isomer exists as a conformational enantiomeric pair, rapidly interconverting at room temperature.

Chirality

-

cis-Dicyclohexyl ether: The diequatorial conformer of cis-dicyclohexyl ether is a meso compound, meaning it is achiral despite having stereogenic centers, due to an internal plane of symmetry.

-

trans-Dicyclohexyl ether: The trans isomer of this compound is chiral and exists as a pair of enantiomers. These enantiomers are non-superimposable mirror images of each other.

The different stereoisomers of this compound are depicted in the diagram below.

Conformational Analysis

The stability of the different conformers of this compound is primarily determined by steric interactions. In substituted cyclohexanes, bulky substituents preferentially occupy the equatorial position to avoid destabilizing 1,3-diaxial interactions.

For cis-dicyclohexyl ether, the diequatorial conformation is significantly more stable than the diaxial conformation. In the diaxial form, each cyclohexyl ring would act as a bulky axial substituent on the other, leading to severe steric strain.

For trans-dicyclohexyl ether, each chair conformation has one equatorial and one axial cyclohexyl group. The two chair conformers are enantiomeric and thus have the same energy. The energy barrier for the chair flip is a key parameter in understanding the dynamic behavior of this molecule.

Experimental Protocols

Synthesis of this compound

This compound is commonly synthesized as a byproduct during the acid-catalyzed dehydration of cyclohexanol (B46403) to cyclohexene. By modifying the reaction conditions, the formation of the ether can be favored.

Objective: To synthesize this compound via the acid-catalyzed dehydration of cyclohexanol.

Materials:

-

Cyclohexanol

-

Concentrated sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄)

-

Sodium bicarbonate (NaHCO₃) solution (5%)

-

Anhydrous calcium chloride (CaCl₂)

-

Distillation apparatus

-

Separatory funnel

-

Heating mantle

Procedure:

-

In a round-bottom flask, combine cyclohexanol and a catalytic amount of concentrated sulfuric acid or phosphoric acid.

-

Heat the mixture using a heating mantle. The reaction temperature should be carefully controlled to favor ether formation over alkene formation. Generally, lower temperatures favor ether synthesis.

-

The crude product is distilled from the reaction mixture.

-

The distillate, containing this compound, unreacted cyclohexanol, and cyclohexene, is collected.

-

The distillate is washed with a 5% sodium bicarbonate solution in a separatory funnel to neutralize any remaining acid.

-

The organic layer is then washed with water.

-

The organic layer is dried over anhydrous calcium chloride.

-

The final product is purified by fractional distillation to separate this compound from any remaining cyclohexanol and cyclohexene.

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

Note: This is a general procedure. The specific reaction conditions, such as temperature and reaction time, would need to be optimized to maximize the yield of this compound. The separation of the cis and trans isomers would require advanced chromatographic techniques, such as preparative gas chromatography or high-performance liquid chromatography (HPLC) with a suitable stationary phase.

Conclusion

This compound is a molecule with significant stereochemical complexity. The existence of cis and trans diastereomers, as well as the chirality of the trans isomer, has important implications for its physical and chemical properties. A thorough understanding of the structure and conformational preferences of these stereoisomers is essential for its application in fields where stereoisomeric purity is critical, such as in the development of new pharmaceuticals and fine chemicals. Further research into the stereoselective synthesis and separation of the individual isomers will be crucial for unlocking their full potential.

References

Spectroscopic Profile of Dicyclohexyl Ether: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for dicyclohexyl ether (C₁₂H₂₂O), a common organic solvent and chemical intermediate. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics, offering valuable data for substance identification, purity assessment, and quality control.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR Spectrum

Due to the symmetrical nature of this compound, the two cyclohexyl rings are chemically equivalent. The proton environments within each ring are expected to produce complex, overlapping multiplets. The proton attached to the carbon bearing the ether oxygen (the α-proton) would be the most deshielded.

Table 1: Predicted ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

| H-1 (methine, α to oxygen) | 3.2 - 3.6 | Multiplet |

| H-2, H-3, H-4 (methylene) | 1.1 - 2.0 | Multiplet |

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum is anticipated to show four distinct signals due to the molecule's symmetry. The carbon atom bonded to the ether oxygen is expected to have the largest chemical shift.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C-1 (methine, α to oxygen) | 70 - 80 |

| C-2 | 30 - 35 |

| C-3 | 24 - 28 |

| C-4 | 25 - 29 |

Infrared (IR) Spectroscopy

The infrared spectrum of this compound is characterized by strong absorptions corresponding to C-H and C-O stretching vibrations. The data presented here is based on the condensed phase IR spectrum available from the National Institute of Standards and Technology (NIST) database.[6]

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2925 - 2935 | Strong | C-H stretch (asymmetric, CH₂) |

| 2850 - 2860 | Strong | C-H stretch (symmetric, CH₂) |

| 1445 - 1455 | Medium | C-H bend (scissoring, CH₂) |

| 1100 - 1110 | Strong | C-O-C stretch (asymmetric) |

Mass Spectrometry (MS)

The electron ionization (EI) mass spectrum of this compound provides valuable information about its molecular weight and fragmentation pattern. The data is sourced from the NIST Mass Spectrometry Data Center. The fragmentation of ethers is often initiated by cleavage alpha to the oxygen atom.

Table 4: Major Fragments in the Mass Spectrum of this compound

| m/z | Relative Intensity | Proposed Fragment |

| 182 | Low | [M]⁺ (Molecular Ion) |

| 100 | Moderate | [C₆H₁₁O]⁺ |

| 83 | High | [C₆H₁₁]⁺ (Cyclohexyl cation) |

| 82 | High | [C₆H₁₀]⁺ |

| 55 | Very High | [C₄H₇]⁺ |

Experimental Protocols

The following are generalized experimental protocols for the acquisition of the spectroscopic data presented.

NMR Spectroscopy

A solution of this compound would be prepared by dissolving approximately 10-20 mg of the liquid in a deuterated solvent (e.g., CDCl₃) to a volume of about 0.6 mL in a 5 mm NMR tube. The ¹H and ¹³C NMR spectra would be recorded on a spectrometer operating at a standard frequency (e.g., 400 MHz for ¹H). Chemical shifts are reported in parts per million (ppm) relative to an internal standard, typically tetramethylsilane (B1202638) (TMS).

Infrared (IR) Spectroscopy

The IR spectrum can be obtained using an Attenuated Total Reflectance (ATR) accessory on a Fourier Transform Infrared (FTIR) spectrometer. A small drop of liquid this compound is placed directly onto the ATR crystal. The spectrum is typically recorded over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of the clean, empty ATR crystal is recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

The mass spectrum is acquired using a mass spectrometer equipped with an electron ionization (EI) source. A small amount of the sample is introduced into the instrument, typically via a gas chromatograph (GC-MS) or a direct insertion probe. The molecules are bombarded with electrons (typically at 70 eV), causing ionization and fragmentation. The resulting ions are then separated by their mass-to-charge ratio (m/z) by a mass analyzer.

Visualizations

The following diagrams illustrate key conceptual workflows in the spectroscopic analysis of this compound.

References

- 1. 18.8 Spectroscopy of Ethers - Organic Chemistry | OpenStax [openstax.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. fiveable.me [fiveable.me]

- 5. 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 6. Cyclohexane, 1,1'-oxybis- [webbook.nist.gov]

Dicyclohexyl Ether: A Comprehensive Technical Guide for Researchers

Introduction

Dicyclohexyl ether (CAS Registry Number: 4645-15-2) is a valuable organic compound with the molecular formula C12H22O.[1][2] It finds utility across various chemical applications, primarily as a high-boiling point solvent and as an intermediate in the synthesis of more complex molecules, including crown ethers. Its robust chemical stability and specific solvency characteristics make it a compound of interest for professionals in research, chemical synthesis, and drug development. This technical guide provides an in-depth overview of the physicochemical properties, synthesis protocols, and safety considerations for this compound.

Physicochemical and Spectroscopic Data

A summary of the key physical, chemical, and spectroscopic properties of this compound is presented below for easy reference.

| Property | Value | Reference |

| CAS Registry Number | 4645-15-2 | [1][2] |

| Molecular Formula | C12H22O | [1][2] |

| Molecular Weight | 182.30 g/mol | [1][2] |

| Appearance | Colorless liquid | |

| Melting Point | -36°C | [3] |

| Boiling Point | 242.5°C at 760 mmHg | [3] |

| Density | 0.92 g/cm³ | [3] |

| Flash Point | 93.9°C | [3] |

| Refractive Index | 1.4741 (estimate) | [3] |

| LogP | 3.66840 | [3] |

Spectroscopic Data:

-

Mass Spectrum: The electron ionization mass spectrum for this compound is available through the NIST WebBook.[2]

-

Infrared (IR) Spectrum: The IR spectrum of this compound is also accessible via the NIST WebBook.[1]

-

NMR Spectroscopy: While a publicly available, fully assigned NMR spectrum is not readily found, the expected chemical shifts for protons and carbons adjacent to the ether oxygen are in the range of 3.3-4.0 ppm for ¹H NMR and 65-90 ppm for ¹³C NMR, respectively.

Experimental Protocols

The synthesis of this compound can be achieved through several routes. The most common laboratory and industrial methods are detailed below.

Acid-Catalyzed Dehydration of Cyclohexanol (B46403)

This method involves the acid-catalyzed dehydration of cyclohexanol. While often employed for the synthesis of cyclohexene (B86901), this compound is a significant byproduct, and reaction conditions can be optimized to favor its formation.

Reaction: 2 C₆H₁₁OH → (C₆H₁₁)₂O + H₂O

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a distillation apparatus, combine 100 g of cyclohexanol with a catalytic amount of a strong acid, such as sulfuric acid or phosphoric acid.

-

Heating: Heat the mixture to a temperature that allows for the distillation of water and any cyclohexene byproduct, while retaining the higher-boiling this compound in the reaction flask. The reaction temperature is typically maintained between 130-150°C.

-

Workup: After the reaction is complete (as indicated by the cessation of water distillation), the crude this compound is allowed to cool. The mixture is then washed with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by washing with water.

-

Purification: The crude ether is dried over an anhydrous drying agent (e.g., magnesium sulfate) and then purified by fractional distillation under reduced pressure.

Williamson Ether Synthesis

The Williamson ether synthesis provides a more controlled method for preparing this compound. This SN2 reaction involves the reaction of a cyclohexyl halide with a cyclohexoxide salt.

Reaction: C₆H₁₁ONa + C₆H₁₁Br → (C₆H₁₁)₂O + NaBr

Experimental Protocol:

-

Preparation of Cyclohexoxide: In a three-necked flask under an inert atmosphere (e.g., nitrogen or argon), dissolve sodium metal in an excess of dry cyclohexanol. The reaction is exothermic and should be cooled as needed.

-

Reaction with Cyclohexyl Halide: Once all the sodium has reacted to form sodium cyclohexoxide, slowly add an equimolar amount of a cyclohexyl halide (e.g., cyclohexyl bromide) to the reaction mixture.

-

Heating: The reaction mixture is then heated to reflux for several hours to ensure the completion of the reaction.

-

Workup and Purification: After cooling, the reaction mixture is quenched with water. The organic layer is separated, washed with water and brine, and then dried over anhydrous sodium sulfate. The final product is purified by fractional distillation under reduced pressure.

Industrial Purification from Cyclohexanol Rectification Residue

A patented industrial method describes the extraction and purification of this compound from the residual liquid of cyclohexanol rectification.

Experimental Protocol:

-

Distillation Setup: The residual liquid from cyclohexanol rectification is placed in a distillation kettle equipped with a rectifying tower and a vacuum system.

-

Vacuum Distillation: The pressure is reduced, and the mixture is heated. The this compound is distilled and collected.

-

Fractional Collection: The fractions are collected at specific temperature and pressure ranges to ensure high purity of the this compound.

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated area.[4] It is advisable to wear personal protective equipment, including safety goggles, gloves, and a lab coat.[4]

-

In case of contact with eyes: Rinse immediately with plenty of water.[4]

-

In case of skin contact: Wash off with soap and plenty of water.[4]

-

If inhaled: Move the person into fresh air.[4]

-

If swallowed: Rinse mouth with water and seek medical advice.[4]

While specific toxicity data for this compound is limited, related compounds such as cyclohexane (B81311) have been studied. It is important to note that the toxicological properties of this compound have not been thoroughly investigated.

Applications in Research and Development

This compound's primary applications in a research and drug development setting include:

-

High-Boiling Point Solvent: Its high boiling point and stability make it a suitable solvent for reactions requiring elevated temperatures.

-

Intermediate in Crown Ether Synthesis: this compound is a precursor in the synthesis of dicyclohexyl-18-crown-6 and other related crown ethers, which are important in host-guest chemistry and phase-transfer catalysis.

-

Extraction Solvent: Its lipophilic nature makes it useful in certain extraction processes.

Visualizations

Synthesis and Purification Workflows

References

Dicyclohexyl Ether as a Reaction Byproduct: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dicyclohexylcarbodiimide (DCC) is a widely utilized coupling agent in organic synthesis, prized for its efficacy in forming amide and ester bonds under mild conditions.[1] However, the use of DCC is accompanied by the formation of byproducts, the most prominent being N,N'-dicyclohexylurea (DCU). While DCU is well-documented and its removal is a standard procedural step, another potential byproduct, dicyclohexyl ether, often receives less attention. This technical guide provides an in-depth examination of this compound's formation as a reaction byproduct, its mechanistic pathways, and strategies for its detection and removal, an essential consideration for professionals in drug development and chemical research where impurity profiling is critical.[2][3][4][5]

Formation of this compound: Mechanistic Pathways

This compound can be intentionally synthesized, for instance, through the acid-catalyzed dehydration of cyclohexanol.[6] However, its emergence as a byproduct in DCC-mediated reactions, particularly esterifications, suggests alternative formation routes. The primary mechanism involves the reaction of an alcohol present in the reaction mixture with the DCC reagent itself.

The core of DCC's reactivity lies in its carbodiimide (B86325) functional group, which readily reacts with carboxylic acids to form a highly reactive O-acylisourea intermediate.[1][7] This intermediate is then attacked by a nucleophile, typically an amine or an alcohol, to form the desired amide or ester, respectively, with the concurrent formation of DCU.

The formation of this compound as a byproduct is thought to arise from a side reaction where an alcohol attacks the protonated DCC molecule. The likely mechanism proceeds as follows:

-

Protonation of DCC: In the presence of an acid (either the carboxylic acid substrate or an acidic catalyst), DCC is protonated, increasing the electrophilicity of the central carbon atom.

-

Nucleophilic Attack by Alcohol: An alcohol molecule can act as a nucleophile and attack the electrophilic carbon of the protonated DCC.

-

Formation of an O-Alkylisourea Intermediate: This attack leads to the formation of an O-alkyl-N,N'-dicyclohexylisourea intermediate.

-

Second Nucleophilic Attack: A second molecule of alcohol can then attack the alkyl group of the isourea intermediate in an SN2-type reaction, with the dicyclohexylurea moiety acting as a leaving group.

-

Formation of this compound and DCU: This step results in the formation of the corresponding ether and dicyclohexylurea.

Alternatively, under certain conditions, particularly with prolonged heating, DCC can promote the direct dehydration of two alcohol molecules to form an ether.[8]

Signaling Pathway for this compound Formation

References

- 1. nbinno.com [nbinno.com]

- 2. researchgate.net [researchgate.net]

- 3. premier-research.com [premier-research.com]

- 4. dkcop.dattakala.edu.in [dkcop.dattakala.edu.in]

- 5. Recent Trends in Product Development and Regulatory Issues on Impurities in Active Pharmaceutical Ingredient (API) and Drug Products. Part 2: Safety Considerations of Impurities in Pharmaceutical Products and Surveying the Impurity Landscape - PMC [pmc.ncbi.nlm.nih.gov]

- 6. CN110642681A - Preparation method of this compound - Google Patents [patents.google.com]

- 7. Steglich Esterification [organic-chemistry.org]

- 8. youtube.com [youtube.com]

Dicyclohexyl Ether: A Comprehensive Technical Guide on Safety, Handling, and Toxicity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dicyclohexyl ether (CAS No: 4645-15-2), a notable organic solvent, finds application in various chemical syntheses and research protocols.[1] Its utility necessitates a thorough understanding of its safety profile, handling requirements, and toxicological characteristics to ensure the well-being of laboratory personnel and the integrity of experimental outcomes. This technical guide provides an in-depth overview of the available data on this compound, focusing on its safe handling, potential hazards, and toxicological endpoints. For certain toxicological assessments where specific data for this compound is not publicly available, information on structurally related dialkyl ethers and standardized testing protocols are referenced to provide a comprehensive safety perspective.

Physicochemical and Toxicological Data

A summary of the key physicochemical properties and available toxicological data for this compound is presented below. This information is crucial for risk assessment and the implementation of appropriate safety measures in a laboratory setting.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₂H₂₂O | [1] |

| Molecular Weight | 182.30 g/mol | [1] |

| CAS Number | 4645-15-2 | [1] |

| Boiling Point | 242.5 °C | |

| Flash Point | 93.9 °C | |

| Density | 0.92 g/cm³ |

Table 2: Summary of Toxicological Data for this compound and Related Ethers

| Toxicological Endpoint | Species | Route | Value | Classification | Reference |

| Acute Oral Toxicity (LD50) | Data not available | Oral | No data available | Not classified | |

| Acute Dermal Toxicity (LD50) | Data not available | Dermal | No data available | Not classified | |

| Acute Inhalation Toxicity | Data not available | Inhalation | No data available | Not classified | |

| Skin Irritation/Corrosion | Rabbit | Dermal | Mild Irritant (for related ethers) | Category 3 (Predicted) | [2] |

| Eye Irritation/Corrosion | Rabbit | Ocular | Severe Irritant (for related ethers) | Category 1 (Predicted) | [2] |

| Skin Sensitization | Data not available | Dermal | No data available | Not classified | |

| Germ Cell Mutagenicity | Data not available | In vitro/In vivo | No data available | Not classified | |

| Carcinogenicity | Data not available | No data available | Not classified | ||

| Reproductive Toxicity | Data not available | No data available | Not classified | ||

| Specific Target Organ Toxicity (Single Exposure) | Data not available | May cause respiratory irritation (for related ethers) | Category 3 (Predicted) | [3] | |

| Specific Target Organ Toxicity (Repeated Exposure) | Data not available | No data available | Not classified | ||

| Aspiration Hazard | Data not available | No data available | Not classified |

Note: The classification provided is predictive and based on data for structurally similar ethers. Specific testing on this compound is required for definitive classification.

Experimental Protocols

Detailed methodologies for key toxicological assessments are outlined below. These protocols are based on internationally recognized OECD guidelines and standard laboratory practices. While specific experimental results for this compound are limited in publicly accessible literature, these descriptions provide the framework for how such studies would be conducted.

Acute Oral Toxicity (LD50)

The acute oral toxicity of a substance is typically determined using a limit test or a full study design as outlined in OECD Guideline 425.[4][5]

-

Principle: A single, high dose of the test substance is administered orally to a small number of fasted animals (typically rats).[4] If no mortality is observed, the LD50 is considered to be above that dose, and further testing at higher doses may not be necessary.[4]

-

Procedure:

-

Animals are fasted overnight prior to dosing.

-

A single dose of this compound (e.g., 2000 mg/kg body weight) is administered by gavage.

-

Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days.

-

A gross necropsy is performed on all animals at the end of the observation period.

-

Dermal and Eye Irritation

The potential for this compound to cause skin and eye irritation would be assessed using the Draize test in rabbits, following OECD Guidelines 404 and 405, respectively.[6][7][8][9][10][11]

-

Dermal Irritation (OECD 404):

-

A small area of skin on the back of the rabbit is clipped free of fur.

-

0.5 mL of this compound is applied to the clipped skin and covered with a gauze patch.

-

The patch is removed after a 4-hour exposure period.

-

The skin is evaluated for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal.

-

-

Eye Irritation (OECD 405):

-

A single drop (approximately 0.1 mL) of this compound is instilled into the conjunctival sac of one eye of the rabbit.

-

The other eye serves as an untreated control.

-

The eyes are examined for corneal opacity, iris lesions, and conjunctival redness and swelling at 1, 24, 48, and 72 hours after instillation.

-

Genotoxicity

The mutagenic potential of this compound can be evaluated using a battery of in vitro and in vivo tests.

-

Ames Test (Bacterial Reverse Mutation Assay): This in vitro test, following OECD Guideline 471, assesses the ability of a substance to induce mutations in different strains of Salmonella typhimurium and Escherichia coli.[12][13][14][15][16]

-

The bacterial strains are exposed to various concentrations of this compound, with and without metabolic activation (S9 mix).

-

The bacteria are then plated on a minimal agar (B569324) medium lacking the essential amino acid that the specific strain cannot synthesize.

-

The number of revertant colonies (colonies that have mutated back to being able to synthesize the amino acid) is counted after incubation. A significant increase in the number of revertant colonies compared to the control indicates a mutagenic potential.[12][13][14]

-

-

In Vivo Micronucleus Test: This test, following OECD Guideline 474, evaluates the potential of a substance to cause chromosomal damage in the bone marrow of rodents.[17][18][19][20][21]

-

Mice or rats are administered this compound, typically via oral gavage or intraperitoneal injection, at several dose levels.

-

Bone marrow is collected at appropriate time points after treatment.

-

The polychromatic erythrocytes (immature red blood cells) are examined for the presence of micronuclei, which are small, extranuclear bodies containing chromosome fragments or whole chromosomes that were not incorporated into the main nucleus during cell division.[20]

-

A significant, dose-related increase in the frequency of micronucleated polychromatic erythrocytes indicates clastogenic or aneugenic activity.[20]

-

Signaling and Metabolic Pathways

Predicted Metabolic Pathway

The predicted metabolic pathway for this compound is as follows:

-

Hydroxylation: A cytochrome P450 enzyme, likely from the CYP2A6 or other relevant subfamilies, hydroxylates one of the cyclohexyl rings at the alpha-carbon position (the carbon atom attached to the ether oxygen).[22][23][27][28][29][30][31]

-

Formation of an Unstable Hemiketal: The resulting hydroxylated intermediate is an unstable hemiketal.

-

Ether Bond Cleavage: The hemiketal spontaneously decomposes, leading to the cleavage of the ether bond.

-

Formation of Metabolites: This cleavage results in the formation of cyclohexanol (B46403) and cyclohexanone (B45756).

-

Further Metabolism: Cyclohexanol and cyclohexanone can be further metabolized and conjugated for excretion from the body.

Toxicological Signaling

The specific signaling pathways affected by this compound have not been elucidated. However, based on the toxicological profile of other ethers, high concentrations may lead to central nervous system depression.[3] Skin and eye irritation are likely mediated by direct cytotoxic effects on epithelial cells, leading to inflammatory responses. For some related phthalates, activation of the pregnane (B1235032) X receptor (PXR) has been observed, which can influence lipid homeostasis and the expression of metabolic enzymes.[32][33] Further research is needed to determine if this compound interacts with similar nuclear receptors or other signaling pathways.

Safety and Handling

Proper handling of this compound is essential to minimize exposure and ensure a safe laboratory environment.

Personal Protective Equipment (PPE)

-

Eye Protection: Chemical safety goggles or a face shield should be worn at all times when handling this compound.

-

Hand Protection: Chemically resistant gloves (e.g., nitrile or neoprene) are required.

-

Skin and Body Protection: A lab coat should be worn. For larger quantities or in case of potential splashing, a chemical-resistant apron and additional protective clothing may be necessary.

-

Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood. If engineering controls are not sufficient to maintain airborne concentrations below exposure limits, a NIOSH-approved respirator with an organic vapor cartridge should be used.

Handling and Storage

-

Handling: Avoid inhalation of vapors and contact with skin and eyes.[1] Use only in a well-ventilated area.[34] Keep away from heat, sparks, and open flames.[34]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[35]

Spills and Emergency Procedures

In the event of a spill or exposure, the following procedures should be followed:

Conclusion

This compound is a chemical that requires careful handling due to its potential for skin and eye irritation and possible respiratory effects at high concentrations. While comprehensive toxicological data specific to this compound is limited, information from structurally related compounds and established testing guidelines provides a strong basis for a precautionary approach to its handling. Researchers, scientists, and drug development professionals should adhere to the safety protocols outlined in this guide, including the use of appropriate personal protective equipment and engineering controls. Further research into the specific metabolic pathways and toxicological profile of this compound would be beneficial for a more complete understanding of its potential health effects.

References

- 1. chemicalbook.com [chemicalbook.com]

- 2. The comparative acute toxicity and primary irritancy of the monohexyl ethers of ethylene and diethylene glycol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Ethers | Health & Safety | Health and Safety Department [health-safety.ed.ac.uk]

- 4. fda.gov [fda.gov]

- 5. Acute oral toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. daikinchemicals.com [daikinchemicals.com]

- 7. oecd.org [oecd.org]

- 8. Draize_test [bionity.com]

- 9. ecetoc.org [ecetoc.org]

- 10. Draize test - Wikipedia [en.wikipedia.org]

- 11. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 12. microbiologyinfo.com [microbiologyinfo.com]

- 13. Ames Test Protocol | AAT Bioquest [aatbio.com]

- 14. Ames test - Wikipedia [en.wikipedia.org]

- 15. youtube.com [youtube.com]

- 16. criver.com [criver.com]

- 17. downloads.regulations.gov [downloads.regulations.gov]

- 18. 24d.info [24d.info]

- 19. In vivo micronucleus assays on 2,4-dichlorophenoxyacetic acid and its derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. criver.com [criver.com]

- 21. eprints.cmfri.org.in [eprints.cmfri.org.in]

- 22. Human cytochrome P450 isozymes in metabolism and health effects of gasoline ethers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Metabolism of methyl tert-butyl ether and other gasoline ethers by human liver microsomes and heterologously expressed human cytochromes P450: identification of CYP2A6 as a major catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Novel metabolic pathway of arylethers by cytochrome P450: cleavage of the oxygen-aromatic ring bond accompanying ipso-substitution by the oxygen atom of the active species in cytochrome P450 models and cytochrome P450 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. books.rsc.org [books.rsc.org]

- 26. mdpi.com [mdpi.com]

- 27. Enabling Aromatic Hydroxylation in a Cytochrome P450 Monooxygenase Enzyme through Protein Engineering - PMC [pmc.ncbi.nlm.nih.gov]

- 28. researchgate.net [researchgate.net]

- 29. pubs.acs.org [pubs.acs.org]

- 30. espace.library.uq.edu.au [espace.library.uq.edu.au]

- 31. discovery.researcher.life [discovery.researcher.life]

- 32. Effects of Dicyclohexyl Phthalate Exposure on PXR Activation and Lipid Homeostasis in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 33. researchgate.net [researchgate.net]

- 34. assets.thermofisher.com [assets.thermofisher.com]

- 35. merckmillipore.com [merckmillipore.com]

An In-depth Technical Guide on the Thermodynamic Properties of Dicyclohexyl Ether

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known thermodynamic properties of dicyclohexyl ether. Due to a notable absence of experimentally determined thermodynamic data such as enthalpy of formation, standard molar entropy, and specific heat capacity for this compound in the available scientific literature, this document focuses on its fundamental physical properties and details the established experimental methodologies for determining the aforementioned thermodynamic parameters. To provide a comparative context for researchers, this guide also includes thermodynamic data for structurally related compounds, including cyclohexanol (B46403) and various ethers.

Physicochemical Properties of this compound

This compound, a colorless liquid, possesses a unique set of physical and chemical characteristics. A summary of its key properties is presented in the table below.

| Property | Value |

| Molecular Formula | C₁₂H₂₂O |

| Molecular Weight | 182.31 g/mol |

| Melting Point | -36 °C |

| Boiling Point | 242.5 °C at 760 mmHg |

| Density | 0.92 g/cm³ |

| Flash Point | 93.9 °C |

The data in this table is compiled from various chemical data repositories.

Experimental Protocols for Determining Thermodynamic Properties

The following sections detail the standard experimental procedures used to measure key thermodynamic properties of organic compounds like this compound.

The standard enthalpy of formation of an organic compound is often determined indirectly from its enthalpy of combustion, which is measured using a bomb calorimeter.

Experimental Procedure:

-

A precisely weighed sample of the liquid (e.g., this compound) is placed in a crucible within a high-pressure stainless steel vessel known as a "bomb."

-

A fine ignition wire is positioned to be in contact with the sample.

-

The bomb is sealed and pressurized with pure oxygen to approximately 30 atmospheres.

-

The bomb is then submerged in a known quantity of water in an insulated container (the calorimeter).

-

The initial temperature of the water is recorded.

-

The sample is ignited by passing an electric current through the wire. The complete combustion of the sample releases heat, which is transferred to the surrounding water and the calorimeter, causing a rise in temperature.

-

The final temperature of the water is recorded after thermal equilibrium is reached.

-

The heat capacity of the calorimeter is predetermined by burning a substance with a known enthalpy of combustion, such as benzoic acid.

-

The enthalpy of combustion is calculated from the temperature change, the mass of the sample, and the heat capacity of the calorimeter.

-

The standard enthalpy of formation is then calculated using Hess's Law, utilizing the known standard enthalpies of formation of the combustion products (CO₂ and H₂O).

Adiabatic calorimetry is a precise method for measuring the heat capacity of a substance as a function of temperature. From this data, the standard molar entropy can be calculated.

Experimental Procedure:

-

A known mass of the sample is placed in a sample container within the calorimeter.

-

The calorimeter is cooled to a very low temperature, often near absolute zero, using a cryostat.

-

The sample is heated in a series of small, discrete steps by supplying a known amount of electrical energy.

-

The temperature of the sample is carefully measured after each heating step, once thermal equilibrium is reached.

-

The heat capacity at each temperature is calculated from the energy input and the resulting temperature rise.

-

This process is repeated over the desired temperature range.

-

The standard molar entropy at a given temperature (e.g., 298.15 K) is then determined by integrating the heat capacity divided by the temperature (Cp/T) from 0 K to the desired temperature, accounting for the entropies of any phase transitions.

The vapor pressure of a liquid as a function of temperature is a critical thermodynamic property. For a high-boiling liquid like this compound, a static or ebulliometric method is suitable.

Experimental Procedure (Static Method):

-

A sample of the purified liquid is placed in a thermostated vessel connected to a pressure measuring system (manometer) and a vacuum pump.

-

The sample is thoroughly degassed to remove any dissolved air.

-

The vessel is heated to a specific, constant temperature.

-

The pressure of the vapor in equilibrium with the liquid is measured.

-

This measurement is repeated at various temperatures to obtain a vapor pressure curve.

Thermodynamic Data of Structurally Related Compounds

To provide a frame of reference, the following tables summarize the thermodynamic properties of cyclohexanol (a precursor) and other common ethers.

Table 1: Thermodynamic Properties of Cyclohexanol (C₆H₁₂O)

| Property | Value |

| Standard Enthalpy of Formation (liquid) | -347.7 kJ/mol |

| Standard Molar Entropy (liquid) | 203.8 J/(mol·K) |

| Heat Capacity (liquid, cₚ) | 196.6 J/(mol·K) |

Data sourced from the NIST Chemistry WebBook.[1][2]

Table 2: Thermodynamic Properties of Selected Ethers

| Compound | Molecular Formula | Standard Enthalpy of Formation (gas) (kJ/mol) | Standard Molar Entropy (gas) (J/(mol·K)) | Heat Capacity (gas, cₚ) (J/(mol·K)) |

| Diethyl Ether | C₄H₁₀O | -252.3 | 342.2 | 119.5 |

| Dimethyl Ether | C₂H₆O | -184.1 | 266.6 | 64.0 |

| Dibenzyl Ether | C₁₄H₁₄O | Data not available | Data not available | Data not available |

Data for diethyl ether and dimethyl ether sourced from the NIST Chemistry WebBook.[3][4][5][6]

Conclusion

References

The Synthesis of Dicyclohexyl Ether: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide explores the discovery and history of dicyclohexyl ether synthesis, providing a detailed overview of the primary synthetic methodologies. Quantitative data is presented for comparative analysis, and detailed experimental protocols for key reactions are outlined. Furthermore, reaction mechanisms and experimental workflows are visualized to offer a clear understanding of the synthetic processes.

Introduction and Historical Context

This compound (C₁₂H₂₂O), a valuable solvent and chemical intermediate, has a synthesis history intertwined with the broader development of ether chemistry. While the exact first synthesis of this compound is not prominently documented, its preparation is rooted in two classical and fundamental organic reactions: the acid-catalyzed dehydration of alcohols and the Williamson ether synthesis.

The general principle of forming ethers through the dehydration of alcohols dates back to the 13th century with the synthesis of diethyl ether using sulfuric acid. This method was further elucidated in the 19th century. The pioneering work of French chemist Paul Sabatier in the late 19th and early 20th centuries on catalysis, particularly using finely divided metals for hydrogenation and dehydration, laid the groundwork for modern catalytic approaches to alcohol dehydration. His research demonstrated the feasibility of using catalysts to facilitate the formation of ethers and other organic compounds, for which he was awarded the Nobel Prize in Chemistry in 1912.

The Williamson ether synthesis, developed by Alexander Williamson in 1850, provided a versatile and more controlled method for the preparation of unsymmetrical ethers. This reaction, involving the reaction of an alkoxide with an alkyl halide, became a cornerstone of organic synthesis.

The synthesis of this compound, therefore, emerged from the application of these established principles to cyclohexanol (B46403) and its derivatives.

Synthetic Methodologies

The two primary routes for the synthesis of this compound are the direct dehydration of cyclohexanol and the Williamson ether synthesis.

Acid-Catalyzed Dehydration of Cyclohexanol

The most direct and industrially viable method for synthesizing this compound is the acid-catalyzed dehydration of cyclohexanol. In this reaction, two molecules of cyclohexanol condense to form one molecule of this compound and one molecule of water. This process is typically carried out at elevated temperatures with an acid catalyst.

It is important to note that the dehydration of cyclohexanol can also lead to the formation of cyclohexene (B86901) as a major byproduct, particularly under harsh reaction conditions. Therefore, careful control of temperature and catalyst selection is crucial to maximize the yield of the desired ether.

Reaction: 2 C₆H₁₁OH → (C₆H₁₁)₂O + H₂O

A variety of acid catalysts have been employed for this transformation, ranging from traditional mineral acids to modern solid acid catalysts.

Table 1: Comparison of Catalysts for the Dehydration of Cyclohexanol to this compound

| Catalyst | Temperature (°C) | Reaction Time | Yield (%) | Reference |

| Concentrated H₂SO₄ | 134 - 138 | 1 - 1.5 h | High (not specified) | CN110642681A |

| Nafion | Not specified | Not specified | 91 | Mentioned in general review |

| Chlorine-doped SnO₂ | 120 | Not specified | 100 | Green Chemistry, 2009, 11, 34-37 |

The following protocol is adapted from Chinese patent CN110642681A:

Materials:

-

Cyclohexanol (e.g., 100 mL)

-

Concentrated sulfuric acid (e.g., 30 mL)

-